Methyl 2-methylbenzo[d]thiazole-6-carboxylate Methyl 2-methylbenzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806149
InChI: InChI=1S/C10H9NO2S/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

Methyl 2-methylbenzo[d]thiazole-6-carboxylate

CAS No.:

Cat. No.: VC15806149

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methylbenzo[d]thiazole-6-carboxylate -

Specification

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name methyl 2-methyl-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C10H9NO2S/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3
Standard InChI Key IMCVTRVCKLZKTB-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)C(=O)OC

Introduction

Synthesis and Manufacturing

Cyclocondensation Routes

The most widely reported synthesis of methyl 2-methylbenzo[d]thiazole-6-carboxylate involves cyclocondensation of 2-aminothiophenol with methyl 2-bromo-6-carboxylate derivatives. This reaction typically proceeds in dimethylformamide (DMF) under reflux conditions, with potassium carbonate (K2CO3\text{K}_{2}\text{CO}_{3}) as a base to facilitate nucleophilic substitution. The bromine atom at position 2 of the benzene ring is displaced by the sulfur atom of 2-aminothiophenol, forming the thiazole ring. Yields for this method range from 65% to 78%, depending on reaction time and purity of starting materials.

Alternative Approaches Using Potassium Thiocyanate

A 2020 study demonstrated an alternative pathway using potassium thiocyanate (KSCN) and bromine in glacial acetic acid . Methyl 4-aminobenzoate reacts with KSCN (4 equiv) and bromine (2 equiv) at 10°C, followed by basification with ammonium hydroxide (NH3\text{NH}_{3}) to isolate the product. This method avoids DMF and achieves comparable yields (70–75%) while enabling hydroxyl group functionalization at positions 4 or 5 of the benzothiazole core .

Table 1: Comparison of Synthetic Methods

MethodReagentsSolventYield (%)Key Advantages
Cyclocondensation2-Aminothiophenol, K2CO3DMF65–78Scalable, high purity
KSCN/Bromine KSCN, Br2, NH3Acetic acid70–75Functionalization flexibility
One-Pot Synthesis Sodium dithionite, acetic acidAcetic acid68–72Simplified isolation

Structural and Spectroscopic Characteristics

Molecular Architecture

The compound features a benzothiazole scaffold fused with a methyl-substituted benzene ring. Key structural elements include:

  • Thiazole ring: A five-membered heterocycle containing sulfur (S1) and nitrogen (N1) atoms at positions 1 and 3, respectively.

  • Methyl group: Positioned at C2 of the thiazole ring, enhancing electron-donating effects.

  • Carboxylate ester: Located at C6 of the benzene ring, providing a site for hydrolysis or nucleophilic substitution.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data corroborate the structure:

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 3.83 (s, 3H, OCH3), 7.38 (d, J=8.0J = 8.0 Hz, 1H, H5), 7.83 (dd, J=1.6,8.0J = 1.6, 8.0 Hz, 1H, H4), 8.30 (s, 1H, H7) .

  • 13C^{13}\text{C} NMR: δ 52.3 (OCH3), 166.6 (C=O), 170.2 (C2-N) .

  • LCMS: m/z 208.1 [M+H]+ .

Chemical Reactivity and Derivative Synthesis

Ester Hydrolysis

The methyl ester at C6 undergoes hydrolysis in aqueous NaOH or HCl to yield the corresponding carboxylic acid, a precursor for amide coupling reactions. For example, treatment with 6N HCl at 80°C for 4 hours converts the ester to 2-methylbenzo[d]thiazole-6-carboxylic acid (yield: 85%).

Electrophilic Substitution

The electron-rich thiazole ring participates in electrophilic substitution. Bromination at C4 using Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 produces methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate, a key intermediate for Suzuki-Miyaura cross-coupling.

Alkylation and Acylation

The methyl group at C2 can be functionalized via radical alkylation or Friedel-Crafts acylation. For instance, reaction with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) and AlCl3\text{AlCl}_3 introduces an acetyl moiety at C2, enhancing lipid solubility for blood-brain barrier penetration.

Applications in Medicinal Chemistry

Anticancer Activity

Benzothiazole derivatives exhibit potent inhibitory effects on tyrosine kinases. Methyl 2-methylbenzo[d]thiazole-6-carboxylate derivatives bearing sulfonamide groups at C4 show IC50 values of 12–45 nM against EGFR (epidermal growth factor receptor). Molecular docking studies suggest the carboxylate group forms hydrogen bonds with Lys745 and Asp855 residues in the ATP-binding pocket.

Antimicrobial Properties

Structure-activity relationship (SAR) studies reveal that halogenation at C4 enhances Gram-positive antibacterial activity. A fluoro derivative demonstrated MIC values of 2 µg/mL against Staphylococcus aureus (MRSA), comparable to vancomycin .

Table 2: Biological Activities of Selected Derivatives

DerivativeTargetIC50/MICMechanism
4-Fluoro analog MRSA2 µg/mLCell wall synthesis inhibition
Sulfonamide derivativeEGFR12 nMATP-competitive inhibition
Hydroxamic acid HDAC685 nMZinc chelation

Recent Advances and Future Directions

One-Pot Synthesis Innovations

A 2024 protocol streamlined production using sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) in acetic acid, enabling direct conversion of bis(2-nitrophenyl) disulfides to 2-methylbenzo[d]thiazoles . This method reduces purification steps and improves atom economy (78% vs. 65% for traditional routes) .

Photophysical Applications

Methyl 2-methylbenzo[d]thiazole-6-carboxylate serves as a ligand in iridium(III) complexes for organic light-emitting diodes (OLEDs). A 2025 study reported a complex with photoluminescence quantum yield (PLQY) of 92% at 610 nm, making it viable for deep-red emissive layers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator